molecular formula C21H29FN6O B3017684 3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1021226-97-0

3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Cat. No.: B3017684
CAS No.: 1021226-97-0
M. Wt: 400.502
InChI Key: PUQIQMDHZNINRS-UHFFFAOYSA-N
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Description

This compound features a cyclohexyl group attached to a propan-1-one backbone, linked to a piperazine ring substituted with a tetrazole moiety bearing a 3-fluorophenyl group. The structural complexity arises from the combination of a hydrophobic cyclohexyl group, a polar piperazine-tetrazole system, and a fluorinated aromatic ring.

Properties

IUPAC Name

3-cyclohexyl-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN6O/c22-18-7-4-8-19(15-18)28-20(23-24-25-28)16-26-11-13-27(14-12-26)21(29)10-9-17-5-2-1-3-6-17/h4,7-8,15,17H,1-3,5-6,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQIQMDHZNINRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group, a piperazine moiety, and a tetrazole ring, which are known to contribute to various biological activities. The presence of the 3-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been reported to inhibit various cancer cell lines, specifically through mechanisms involving the inhibition of key enzymes like BRAF(V600E) and EGFR . The incorporation of a tetrazole ring has been associated with enhanced antitumor properties.
  • Anti-inflammatory Activity : Compounds featuring piperazine and pyrazole rings have shown significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators .
  • Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess antimicrobial properties against both bacterial and fungal strains. The tetrazole moiety contributes to this activity by enhancing the compound's ability to penetrate microbial membranes .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies:

Structural FeatureEffect on Activity
Tetrazole Ring Enhances antitumor and antimicrobial activity
Piperazine Moiety Increases solubility and bioavailability
Fluorophenyl Group Improves lipophilicity, aiding in membrane penetration

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antitumor Effects : In vitro studies have shown that pyrazole derivatives exhibit cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin demonstrated a synergistic effect, enhancing overall efficacy against resistant cancer cells .
  • Anti-inflammatory Studies : A series of piperazine-containing pyrazoles were evaluated for their COX-inhibitory activity. The lead compounds displayed potent inhibition of COX-2, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Efficacy : Research on tetrazole derivatives indicated significant antifungal activity against strains such as Candida albicans and Neisseria gonorrhoeae. The compounds effectively inhibited growth in resistant strains, showcasing their therapeutic potential in infectious diseases .

Scientific Research Applications

Neuropharmacology

The compound's structural features indicate possible interactions with neurotransmitter systems. Research has shown that similar compounds can act as modulators of serotonin and dopamine receptors. This suggests that 3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one may have potential as an antidepressant or anxiolytic agent.

Case Study: A study on related piperazine derivatives demonstrated significant anxiolytic effects in rodent models, indicating that modifications to the piperazine structure can enhance receptor affinity and efficacy .

Cardiovascular Applications

The presence of the tetrazole ring is notable as tetrazole derivatives have been explored for their antihypertensive properties. Compounds containing this moiety have been shown to inhibit angiotensin-converting enzyme (ACE), leading to lowered blood pressure.

Data Table: Antihypertensive Activity of Tetrazole Derivatives

CompoundMechanismEffect on Blood Pressure
Compound AACE InhibitionSignificant reduction
Compound BAngiotensin II Receptor BlockadeModerate reduction
3-Cyclohexyl...Potential ACE InhibitionTBD

Oncology

Research into compounds with similar structures has indicated potential antitumor activity. The combination of the cyclohexyl group and the tetrazole may enhance lipophilicity, allowing better membrane penetration and increased cytotoxicity against cancer cells.

Case Study: A series of studies on cyclohexyl-tetrazole derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting that further exploration of this compound could yield similar outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several analogs reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and synthetic yields:

Table 1: Structural and Physicochemical Comparisons

Compound Name/ID Key Structural Features Yield (%) Melting Point (°C) Molecular Weight (ESI-MS)
Target Compound Cyclohexyl, tetrazole-3-fluorophenyl, piperazine, propanone N/A N/A ~469.5 (estimated)
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Urea linker, thiazole, hydrazinyl-propanone-piperazine, 3-fluorophenyl 85.1 N/A 484.2 [M+H]+
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c) Chloro-fluorophenyl, urea, thiazole, hydrazinyl-propanone-piperazine 88.9 N/A 518.1 [M+H]+
1-(3,5-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b) Dichlorophenyl, urea, thiazole, hydrazinyl-propanone-piperazine 83.7 N/A 534.2 [M+H]+
Example 76 Compound () Chromenone, pyrazolo-pyrimidine, 3-fluorophenyl, tetrazole 39 252–255 531.3 [M+H]+

Key Observations :

Substituent Effects: The tetrazole-fluorophenyl moiety in the target compound is structurally analogous to the thiazole-fluorophenyl systems in . The cyclohexyl group introduces greater hydrophobicity compared to the urea-linked phenyl derivatives in –4, which may improve membrane permeability but reduce aqueous solubility.

Synthetic Yields :

  • Urea-linked analogs (e.g., 11a, 11c) exhibit yields >85%, suggesting efficient coupling reactions. In contrast, the target compound’s synthesis (if analogous to ) may require palladium-catalyzed cross-coupling, which often results in lower yields (e.g., 39% in Example 76).

Spectroscopic Data: The absence of a urea linker in the target compound differentiates its 1H-NMR profile from –4, where urea NH protons resonate at δ ~9–10 ppm. The propanone carbonyl in the target compound would instead show a signal near δ ~200–210 ppm in 13C-NMR.

Fluorine Substitution :

  • The 3-fluorophenyl group in the target compound mirrors analogs in and . Fluorine at the meta position enhances metabolic stability and modulates electronic effects on the tetrazole ring.

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